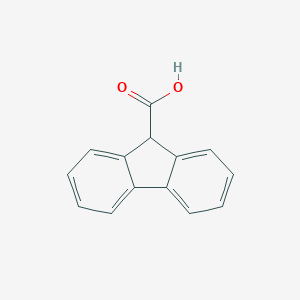

9H-Fluorene-9-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

9H-fluorene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVJGJUGFFYUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062098 | |

| Record name | 9H-Fluorene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989-33-9 | |

| Record name | Fluorene-9-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Carboxyfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene-9-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene-9-carboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Fluorene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorene-9-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-CARBOXYFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M65BW232U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 9H-Fluorene-9-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical and reactive properties of 9H-Fluorene-9-carboxylic acid. It includes quantitative data, detailed experimental protocols, and logical diagrams to support research and development activities.

Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone with a carboxylic acid group at the 9-position.[1] Its physical and chemical characteristics are crucial for its application in synthesis and materials science.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₂ | [2] |

| Molecular Weight | 210.23 g/mol | [2] |

| Melting Point | 227-232 °C | [3] |

| 228-231 °C (lit.) | [2] | |

| 215-222 °C | [4] | |

| Boiling Point | ~309.75 °C (rough estimate) | [2][5] |

| pKa | 4.59 ± 0.20 (Predicted) | [2][5] |

| Water Solubility | Insoluble | [2][5][6] |

| Appearance | White to faint beige crystalline powder | [2][5] |

| CAS Number | 1989-33-9 | [1][2][3] |

Acidity and Basicity

Contrary to the topic's phrasing of "basic properties," this compound is, by its chemical nature, an acid. The presence of the carboxylic acid (-COOH) group makes the molecule a proton donor. The acidity of the C9-H bond on the fluorene ring is also a notable feature, with a pKa of 22.6 in DMSO, leading to the formation of a stable fluorenyl anion upon deprotonation.[7] However, the carboxylic acid group is significantly more acidic.

The predicted pKa of approximately 4.59 indicates it is a weak organic acid, comparable to benzoic acid.[2][5] This property dictates its solubility in basic solutions, where it will deprotonate to form a soluble carboxylate salt.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of this compound.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the reaction of fluorene with a carboxylating agent. The following protocol is based on the reaction of fluorene with a dialkyl carbonate in the presence of a strong base.[8]

Materials:

-

Fluorene

-

Diethyl carbonate

-

Potassium ethylate or Sodium hydride

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Water

-

Acetic Acid

Procedure:

-

Reaction Setup: In a suitable reaction vessel, a solution of fluorene in diethyl carbonate is prepared.

-

Base Addition: This solution is added slowly to a cooled mixture of a strong base (e.g., potassium ethylate or sodium hydride) and diethyl carbonate, maintaining the temperature below 40 °C.[8][9]

-

Reaction: The mixture is stirred and heated to between 65-70 °C for several hours (typically 4-5 hours) to drive the carboxylation reaction.[8][9]

-

Quenching and Neutralization: After cooling, the reaction mixture is slowly and cautiously poured into a cooled, aqueous solution of a strong inorganic acid, such as hydrochloric acid, to neutralize the base and precipitate the crude product ester.[8][9]

-

Saponification: The resulting fluorene-9-carboxylic acid ester is saponified by refluxing with acetic acid and aqueous hydrochloric acid for approximately 4 hours. During this time, the desired this compound precipitates from the solution.[8]

-

Isolation and Purification: The mixture is cooled, and the solid product is collected by vacuum filtration. The product is washed with toluene and then water until the washings are free of chloride ions.[8] The final product is dried to yield this compound as a light-beige crystalline solid.[8]

Caption: General workflow for the synthesis of this compound.

General Protocol for pKa Determination (Potentiometric Titration)

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the acid is half-neutralized.

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water/ethanol, due to its low water solubility).

-

Titration Setup: Calibrate a pH meter and place the electrode in the sample solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the base.

-

Analysis: Plot the pH versus the volume of base added. The equivalence point is the point of maximum slope on the titration curve. The pKa is determined from the pH value at the half-equivalence point.

Biological and Pharmacological Context

While this compound itself has limited direct applications, its derivatives are of significant interest in medicinal chemistry and drug development.[7] Specifically, the oxidized form, 9-oxo-9H-fluorene-4-carboxylic acid, serves as a versatile scaffold for creating novel apoptosis inducers with potential as anticancer agents.[10]

Structure-activity relationship (SAR) studies on this core structure have shown that modifications, such as the creation of carboxamide derivatives, can lead to highly potent compounds against various cancer cell lines.[10][11] For instance, substitutions at the 7-position of the 9-oxo-9H-fluorene ring have resulted in compounds with improved activity and, in some cases, a different mechanism of action, such as tubulin inhibition.[11] This highlights the importance of the fluorene scaffold as a foundational structure in the design of new therapeutic agents.

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Conclusion

This compound is a well-characterized organic compound with distinct acidic properties. Its low water solubility and defined melting point are key physical characteristics. While its direct applications are limited, its structural motif is a valuable building block in organic synthesis, particularly for developing pharmacologically active molecules. The protocols and data presented herein provide a solid foundation for researchers working with this compound and its derivatives in the fields of chemical synthesis and drug discovery.

References

- 1. 9-Carboxyfluorene | C14H10O2 | CID 74809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Carboxyfluorene CAS#: 1989-33-9 [m.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 9-Carboxyfluorene CAS#: 1989-33-9 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Fluorene - Wikipedia [en.wikipedia.org]

- 8. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. 9-Oxo-9H-fluorene-4-carboxylic Acid|Apoptosis Inducer [benchchem.com]

- 11. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9H-Fluorene-9-carboxylic Acid: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Fluorene-9-carboxylic acid is a polycyclic aromatic hydrocarbon derivative that serves as a crucial building block in the synthesis of various pharmaceutical and biologically active compounds.[1] Its rigid, planar fluorene backbone provides a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, analytical methodologies, and synthesis protocols, tailored for professionals in research and drug development. The compound is notably used in the synthesis of Lomitapide, a drug for treating familial hypercholesterolemia.[1]

Chemical Structure and Identification

This compound consists of a fluorene ring system with a carboxylic acid group attached to the C9 position.

Physicochemical and Analytical Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below, providing essential information for its identification and characterization.

Physical Properties

| Property | Value | Source |

| Physical Form | Solid, White to yellow crystalline powder | [1][7] |

| Melting Point | 227-232 °C | [8] |

| 228-231 °C (lit.) | [1][6][7] | |

| 230 °C | ||

| Boiling Point | 309.75°C (rough estimate) | [1] |

| Solubility | Insoluble in water | [1][9] |

| pKa | 4.59 ± 0.20 (Predicted) | [1] |

Spectroscopic Data

| Technique | Data Highlights | Source |

| ¹H NMR | Spectra available in databases. | [2] |

| ¹³C NMR | Spectra available for derivatives. | [10] |

| IR Spectroscopy | Data available in databases. | [11] |

| Mass Spectrometry (GC-MS) | NIST library data available; m/z top peak noted. | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of fluorene with a carboxylating agent. One documented procedure utilizes diethyl carbonate and a strong base.[12][13]

Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine diethyl carbonate and potassium ethylate.

-

Addition of Reactants: With cooling to maintain a temperature no higher than 40°C, add a solution of fluorene in diethyl carbonate.[12]

-

Reaction Conditions: Stir the mixture at 65-70°C for 5 hours.[12]

-

Work-up: Cool the reaction mixture to 20°C. Slowly pour the mixture into a cooled solution of hydrochloric acid and water, ensuring the temperature does not exceed 40°C.[12]

-

Isolation: The precipitated product, this compound, is then isolated. This may involve filtration, washing with toluene and water, and drying.[13] The resulting product is typically a light-beige crystalline solid.[12][13]

Another established synthesis involves the cyclization of benzilic acid in the presence of a Lewis acid catalyst.[14]

Protocol:

-

Reaction Setup: A mixture of benzilic acid in anhydrous benzene is cooled in an ice bath.[14]

-

Catalyst Addition: Anhydrous aluminum chloride is added to the stirred mixture.[14]

-

Reaction Conditions: The mixture is heated to reflux for 3 hours, during which hydrogen chloride gas evolves.[14]

-

Work-up: The reaction is cooled and decomposed by the cautious addition of ice, followed by water and concentrated hydrochloric acid.[14]

-

Purification: The crude product is isolated and purified by extraction with a hot sodium carbonate solution, followed by treatment with activated carbon (Norit), filtration, and acidification to precipitate the purified this compound.[14]

Analytical Characterization Workflow

The identity and purity of synthesized this compound are confirmed through a series of analytical techniques. A typical workflow is outlined below.

Caption: Workflow for the synthesis and analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for purity analysis.[15]

-

Column: Newcrom R1 or C18 column.[15]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[15]

-

Application: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[15]

Applications in Drug Discovery and Development

Fluorene derivatives, including this compound, are recognized for their wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[16] Derivatives have shown potential as anticancer agents by inducing apoptosis (programmed cell death).[17][18] Structure-activity relationship (SAR) studies on related fluorene cores, such as 9-Oxo-9H-fluorene-4-carboxylic acid, have led to the development of potent apoptosis inducers.[17][18] The versatility of the fluorene scaffold allows for modifications that can tune the biological activity and even alter the mechanism of action, for instance, towards tubulin inhibition.[17]

Logical Relationship Diagram for SAR Studies

The development of potent drug candidates from a core scaffold like fluorene often follows a logical progression of synthesis and biological evaluation.

Caption: Logical workflow for the development of drug candidates from a fluorene-based scaffold.

Conclusion

This compound is a valuable compound with a well-defined chemical structure and a range of established analytical and synthetic protocols. Its utility as a scaffold in medicinal chemistry, particularly in the development of anticancer agents, highlights its importance for researchers and professionals in drug development. This guide provides the core technical information necessary to handle, analyze, and utilize this versatile chemical building block.

References

- 1. 9-Carboxyfluorene CAS#: 1989-33-9 [m.chemicalbook.com]

- 2. 9-Carboxyfluorene | C14H10O2 | CID 74809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. フルオレン-9-カルボン酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Fluorene-9-carboxylic acid | CAS 1989-33-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 9-Fluorenone-2-carboxylic acid(784-50-9) 1H NMR spectrum [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. EP0110432A1 - Process for preparing 9-fluorenecarboxylic acid - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. This compound | SIELC Technologies [sielc.com]

- 16. benchchem.com [benchchem.com]

- 17. 9-Oxo-9H-fluorene-4-carboxylic Acid|Apoptosis Inducer [benchchem.com]

- 18. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

9H-Fluorene-9-carboxylic acid CAS number lookup

An In-depth Technical Guide to 9H-Fluorene-9-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal compound in chemical synthesis and pharmaceutical research. The document details its chemical and physical properties, provides explicit experimental protocols for its synthesis, and explores its applications in materials science and drug discovery. Particular emphasis is placed on its role as a versatile scaffold for the development of novel therapeutic agents. All quantitative data is presented in tabular format for clarity, and key synthetic and conceptual pathways are illustrated with diagrams generated using Graphviz, adhering to specified design constraints for optimal readability.

Chemical and Physical Properties

This compound, a derivative of fluorene, is a solid organic compound. Its chemical structure and properties make it a valuable starting material for more complex molecules. The key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Citation(s) |

| CAS Number | 1989-33-9 | [1][2][3] |

| Molecular Formula | C₁₄H₁₀O₂ | [2][3] |

| Molecular Weight | 210.23 g/mol | [2][3] |

| IUPAC Name | This compound | [1][2][3] |

| Melting Point | 230 °C | [1] |

| Boiling Point | 226-232 °C | [1] |

| Appearance | Solid Powder | [1] |

| InChI Key | DNVJGJUGFFYUPT-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)O | [3] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are two detailed experimental protocols.

Synthesis from Fluorene and Diethyl Carbonate

This method involves the carboxylation of fluorene using diethyl carbonate in the presence of a strong base.

Experimental Protocol:

-

A solution of 332 g (1.9 moles) of fluorene and 974 g (8.2 moles) of diethyl carbonate is prepared.[4]

-

This solution is added to a mixture of 584 g (4.6 moles) of diethyl carbonate and 186 g (2.2 moles) of potassium ethylate in a reaction vessel. The addition is performed with cooling to maintain a temperature no higher than 40 °C.[4]

-

The resulting mixture is stirred at 65°-70° C for 5 hours and then cooled to 20° C.[4]

-

The mixture is slowly poured into a solution of 220 g (2.2 moles) of hydrochloric acid and 500 g of water, with cooling to keep the temperature at a maximum of 40° C.[4]

-

The product, this compound, is then isolated. This procedure yields approximately 280 g (72.7% yield based on fluorene) of light-beige crystals with a melting point of 227°-229° C.[4]

A patented variation of this process utilizes sodium hydride as the base and can achieve yields of over 80%.[5]

Synthesis from Benzilic Acid

This procedure involves the cyclization of benzilic acid in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

A mixture of 45.6 g (0.2 mole) of benzilic acid in 700 ml of anhydrous thiophene-free benzene is prepared in a 2-liter three-necked flask equipped with a reflux condenser and a stirrer. The mixture is cooled in an ice bath until a crystalline mass forms.[6]

-

To the stirred mixture, 80 g (0.6 mole) of anhydrous aluminum chloride is added in one portion.[6]

-

The mixture is heated to reflux and maintained at this temperature for 3 hours, during which hydrogen chloride is evolved and the solution turns deep red.[6]

-

The solution is then cooled and decomposed by the cautious addition of small pieces of ice, followed by 400 ml of water and 200 ml of concentrated hydrochloric acid.[6]

-

The benzene is removed by steam distillation, and the product is separated by filtration from the hot mixture.[6]

-

The crude product is purified by extraction with a boiling 10% sodium carbonate solution, followed by treatment with Norit, filtration, and acidification with concentrated hydrochloric acid.[6]

-

The resulting solid is collected, washed with water, and dried to yield 39–41 g (93–97%) of this compound with a melting point of 215–222°.[6]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Fluorene and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique structural and electronic properties.[7]

Materials Science

Derivatives of fluorene are widely used in the development of organic electronic materials, such as fluorescent dyes and polymers for use in sensors and light-emitting devices.[8] The rigid, planar structure of the fluorene core contributes to the desirable photoelectric properties and thermal stability of these materials.[7]

Drug Development and Medicinal Chemistry

The fluorene scaffold is a key pharmacophore in the design of novel therapeutic agents. Derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[7][9]

Anticancer Applications:

9-Oxo-9H-fluorene-4-carboxylic acid, a closely related compound, is a versatile scaffold for the discovery of novel apoptosis inducers with potential as anticancer agents.[10] Structure-activity relationship (SAR) studies have shown that modifications to the fluorene ring can significantly impact biological activity. For instance, the introduction of substituents at the 7-position of the 9-oxo-9H-fluorene ring has led to compounds with improved potency against various cancer cell lines.[11] Some of these modifications have also been shown to alter the mechanism of action, conferring tubulin inhibition activity.[11] This makes the fluorene scaffold a valuable tool for probing different cell death pathways and for the development of targeted cancer therapies.

Caption: SAR of 9-Oxo-9H-fluorene derivatives in anticancer drug discovery.

Conclusion

This compound is a compound of significant interest to the scientific community. Its well-defined chemical properties and the availability of robust synthetic protocols make it a readily accessible building block for a wide range of applications. For researchers in materials science, it offers a platform for creating novel organic materials with tailored optoelectronic properties. For professionals in drug development, the fluorene scaffold provides a versatile template for the design of new therapeutic agents, particularly in the field of oncology. The continued exploration of this and related fluorene derivatives holds considerable promise for advancements in both technology and medicine.

References

- 1. This compound | 1989-33-9 [sigmaaldrich.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 9-Carboxyfluorene | C14H10O2 | CID 74809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 8. chemimpex.com [chemimpex.com]

- 9. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 9-Oxo-9H-fluorene-4-carboxylic Acid|Apoptosis Inducer [benchchem.com]

- 11. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 9H-Fluorene-9-carboxylic Acid

This technical guide provides a comprehensive overview of the melting point and solubility of 9H-Fluorene-9-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines key physical properties, detailed experimental protocols for their determination, and a logical workflow for analysis.

Core Physicochemical Properties

This compound is a derivative of fluorene, notable as a building block in the synthesis of various pharmaceutical and biologically active compounds.[1] Accurate characterization of its physicochemical properties, such as melting point and solubility, is fundamental for its application in research and development.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The melting point is a critical indicator of purity; impurities typically lower and broaden the melting point range.[2][3]

The reported melting point for this compound varies slightly across different sources, which may be attributed to the purity of the sample and the heating rate during measurement.[4]

Table 1: Reported Melting Points of this compound

| Melting Point Range (°C) | Source Reference |

| 228-231 | Sigma-Aldrich[5][6] |

| 227-232 | Chemical Register[7] |

| 230-232 | ChemicalBook[8] |

| 230 | Apollo Scientific |

| 215-222 | Organic Syntheses[4] |

Solubility Profile

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

This compound is reported to be insoluble in water.[1][9] However, it is soluble in many organic solvents.[10] This low water solubility is a key consideration in its handling and formulation.[9]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble[1][9] |

| Organic Solvents | Soluble[10] |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining accurate and reproducible data. The following sections describe the protocols for determining the melting point and solubility of a compound like this compound.

Determination of Melting Point (Capillary Method)

This method is the most common for determining the melting point of a solid.[11] It involves heating a small sample in a capillary tube at a controlled rate.[11]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup[3][12]

-

Capillary tubes (sealed at one end)[2]

-

Thermometer

-

Mortar and pestle

-

Spatula

-

The sample of this compound (ensure it is dry and finely powdered)[2][11]

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline sample using a mortar and pestle.[2]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the sample will be forced into the tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[12]

-

Apparatus Setup:

-

Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus.[11][12]

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb. Immerse this assembly in the oil of a Thiele tube.[3]

-

-

Heating:

-

Rapid Determination: Heat the sample rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.[3]

-

Accurate Determination: Allow the apparatus to cool. Start heating again, but at a much slower rate (approximately 1-2°C per minute) when the temperature is about 15-20°C below the approximate melting point.[12]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted (T2).

-

The melting point is reported as the range T1-T2.[2]

-

-

Repeatability: Repeat the measurement at least twice to ensure the results are consistent.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of a compound in various solvents.

Apparatus and Materials:

-

Small test tubes and a test tube rack[13]

-

Vortex mixer or stirrer[13]

-

Spatula and weighing balance

-

Graduated pipettes or cylinders

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, 5% NaOH, 5% HCl)[13][14]

-

The sample of this compound

Procedure:

-

Preparation: Place a known mass (e.g., 25 mg) or volume (0.05 mL) of the compound into a small test tube.[13]

-

Solvent Addition: Add a specific volume (e.g., 0.75 mL) of the chosen solvent to the test tube in small portions.[13]

-

Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes) to facilitate dissolution.[13]

-

Observation: Visually inspect the solution to see if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble at that concentration.

-

Classification:

-

Soluble: If the compound dissolves completely.

-

Partially Soluble: If some of the compound dissolves but a solid residue remains.

-

Insoluble: If the compound does not appear to dissolve at all.

-

-

Acid-Base Solubility: For determining the presence of acidic or basic functional groups, tests with aqueous solutions of 5% NaOH, 5% NaHCO3, and 5% HCl are performed.[13][14] Solubility in aqueous base (NaOH, NaHCO3) suggests an acidic functional group, while solubility in aqueous acid (HCl) indicates a basic functional group.[14]

-

Systematic Testing: A systematic approach, as outlined in the workflow diagram below, should be followed, starting with water and then proceeding to other solvents based on the initial observations.[13][14]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. 9-Carboxyfluorene CAS#: 1989-33-9 [m.chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 芴-9-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fluorene-9-carboxylic acid | CAS 1989-33-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 9-Hydroxy-9-fluorenecarboxylic acid(467-69-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Fluorene - Wikipedia [en.wikipedia.org]

- 11. westlab.com [westlab.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Synthesis of 9H-Fluorene-9-carboxylic Acid from Fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 9H-Fluorene-9-carboxylic acid from fluorene, a key intermediate in the development of various pharmaceuticals.[1] This document details the underlying reaction mechanisms, offers step-by-step experimental protocols, and presents a comparative analysis of different methodologies.

Introduction

This compound is a crucial building block in organic synthesis, particularly for the preparation of antidiabetic and anti-arrhythmic drugs.[1] The synthesis of this compound from the readily available starting material, fluorene, has been approached through several chemical strategies. The primary methods involve the carboxylation of fluorene at the C9 position. This guide will focus on the most prevalent and effective methods: carboxylation via reaction with dialkyl carbonates and carboxylation following formylation.

Synthetic Methodologies

The synthesis of this compound from fluorene is predominantly achieved through two main pathways:

-

Direct Carboxylation using Dialkyl Carbonates: This is a widely employed industrial method that involves the reaction of fluorene with a dialkyl carbonate, such as diethyl carbonate, in the presence of a strong base. The reaction proceeds through the formation of an intermediate ester, which is then saponified to yield the desired carboxylic acid.[1][2]

-

Two-Step Synthesis via Formylation and Oxidation: This alternative route involves the initial formylation of fluorene to produce 9-fluorene formaldehyde, which is subsequently oxidized to this compound.[3]

The following sections provide detailed experimental protocols for these methods, along with a summary of their respective quantitative data.

Experimental Protocols

Method 1: Synthesis via Dialkyl Carbonate

This process involves the reaction of fluorene with a dialkyl carbonate in the presence of a strong base like sodium hydride or potassium ethylate, followed by neutralization and saponification.[1][2]

Reaction Scheme:

Fluorene + Dialkyl Carbonate (in presence of a strong base) → Alkyl fluorene-9-carboxylate Alkyl fluorene-9-carboxylate + Acid/Base Hydrolysis → this compound

Detailed Experimental Protocol (using Sodium Hydride):

-

Reaction Setup: In a suitable reaction vessel, a mixture of 974 g (8.2 moles) of diethyl carbonate and 120 g (4 moles) of sodium hydride is prepared.

-

Addition of Fluorene: A solution of 332 g (1.9 moles) of fluorene in 974 g (8.2 moles) of diethyl carbonate is prepared. Approximately 10% of this solution is added to the reaction vessel.

-

Initiation and Reaction: The mixture is heated to 65°C with stirring. The evolution of hydrogen gas indicates the start of the reaction. The remaining 90% of the fluorene solution is then added over a period of 90 minutes while maintaining the temperature at 65°C. The reaction mixture is then stirred for an additional 4 hours at 60°C.

-

Neutralization: After cooling the mixture to 20°C, it is slowly poured into a solution of 400 g (4 moles) of concentrated hydrochloric acid and 500 g of water, with external cooling to keep the temperature below 40°C.

-

Work-up: The mixture is filtered, and the aqueous layer is separated. The organic phase is evaporated under reduced pressure to remove excess diethyl carbonate.

-

Saponification: To the distillation residue, 1,049 g of acetic acid and 420 g of 10% hydrochloric acid are added. The mixture is refluxed for 4 hours, during which the product precipitates.

-

Isolation and Purification: The mixture is cooled to 20°C and the solid product is collected by vacuum filtration. The product is washed with toluene and then with water until the washings are neutral. The resulting solid is dried at 80°C to yield this compound.[1]

Detailed Experimental Protocol (using Potassium Ethylate):

-

Reaction Setup: A mixture of 584 g (4.6 moles) of diethyl carbonate and 186 g (2.2 moles) of potassium ethylate is prepared in a reaction vessel.

-

Addition of Fluorene: A solution of 332 g (1.9 moles) of fluorene and 974 g (8.2 moles) of diethyl carbonate is added to the reaction vessel, with cooling to maintain a temperature no higher than 40°C.

-

Reaction: The mixture is then stirred at 65°-70°C for 5 hours and subsequently cooled to 20°C.

-

Neutralization and Work-up: The reaction mixture is slowly poured into a solution of 220 g (2.2 moles) of hydrochloric acid and 500 g of water, with cooling to keep the temperature at a maximum of 40°C. The subsequent work-up follows the same procedure as the sodium hydride method to yield the final product.[1][4]

Method 2: Synthesis via Formylation and Oxidation

This two-step method involves the initial synthesis of 9-fluorene formaldehyde, which is then oxidized to the carboxylic acid.[3]

Step 1: Synthesis of 9-Fluorene Formaldehyde

-

Reaction Setup: In a mixed solvent (e.g., cyclohexane and DMSO), fluorene and a catalyst (e.g., sodium ethylate in ethanol) are added.

-

Reaction: The mixture is stirred and heated for 3-4 hours. Ethyl formate is then introduced to the reaction mixture to generate 9-fluorene formaldehyde.[3]

Step 2: Oxidation to this compound

-

Oxidation: An oxidizing agent is added to the 9-fluorene formaldehyde from the previous step.

-

Crystallization and Isolation: The addition of the oxidant leads to the crystallization of the crude this compound, which is then isolated.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from the different synthetic methods described.

| Method | Reactants | Base/Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |

| Dialkyl Carbonate | Fluorene, Diethyl Carbonate | Sodium Hydride | Diethyl Carbonate | 60-65 | 5.5 | 82.7 | 226-230 | [1] |

| Dialkyl Carbonate | Fluorene, Diethyl Carbonate | Potassium Ethylate | Diethyl Carbonate | 65-70 | 5 | 72.7 | 227-229 | [1][4] |

| Formylation/Oxidation | Fluorene, Ethyl Formate | Sodium Ethylate | Cyclohexane/DMSO or Toluene/DMSO | Not specified | 3-4 (formylation) | Not specified | Not specified | [3] |

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound from fluorene via the dialkyl carbonate method.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from fluorene is a well-established process with multiple effective routes. The choice of method may depend on factors such as desired yield, cost of reagents, and available equipment. The dialkyl carbonate method, particularly with sodium hydride, appears to offer high yields and is well-documented in patent literature, suggesting its suitability for larger-scale production. The formylation-oxidation route provides an alternative pathway, though detailed quantitative data is less readily available in the reviewed literature. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is essential for the efficient production of this valuable intermediate.

References

- 1. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]

- 2. EP0110432A1 - Process for preparing 9-fluorenecarboxylic acid - Google Patents [patents.google.com]

- 3. CN102108049A - Preparation method of 9-carboxyfluorene - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

Spectroscopic Characterization of 9H-Fluorene-9-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9H-Fluorene-9-carboxylic acid, a key intermediate in organic synthesis and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the unique proton at the 9-position.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | m | 2H | Aromatic CH |

| ~7.6 | m | 2H | Aromatic CH |

| ~7.4 | m | 4H | Aromatic CH |

| ~5.1 | s | 1H | CH (position 9) |

| ~12.0 | br s | 1H | COOH |

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration used.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~145 | Aromatic C (quaternary) |

| ~140 | Aromatic C (quaternary) |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~55 | CH (position 9) |

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration used.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[1]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

Instrumental Analysis:

-

The NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for analysis.[2]

-

The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.[1]

-

The acquired FIDs are then Fourier transformed to generate the NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| 1760-1690 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic) |

| 1320-1210 | Medium | C-O stretch |

| 950-910 | Broad, Medium | O-H bend |

Note: The IR spectrum of carboxylic acids is characterized by a very broad O-H stretching band due to hydrogen bonding.[3]

Experimental Protocol for IR Spectroscopy (ATR)

Sample Preparation:

-

A small amount of the solid this compound sample is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[1]

Instrumental Analysis:

-

A background spectrum of the empty ATR crystal is recorded.[1]

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[1]

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 210 | High | [M]⁺ (Molecular Ion) |

| 165 | High | [M - COOH]⁺ |

Note: The molecular weight of this compound is 210.23 g/mol .[4][5] The mass spectrum is obtained from the NIST WebBook.[5]

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

Ionization:

-

The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the molecules to ionize and fragment.

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection:

-

An electron multiplier or a similar detector records the abundance of the ions at each m/z value.[1] The data is then presented as a mass spectrum, which plots the relative ion abundance against the m/z ratio.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to 9H-Fluorene-9-carboxylic Acid and its Common Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9H-Fluorene-9-carboxylic acid and its key derivatives. It covers their physicochemical properties, synthesis methodologies, and significant applications, with a particular focus on their role in peptide synthesis and drug discovery.

Core Compound: this compound

This compound is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone with a carboxylic acid group at the 9-position. This unique structure imparts rigidity and specific chemical reactivity, making it a valuable scaffold in organic synthesis and medicinal chemistry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₂ | |

| Molecular Weight | 210.23 g/mol | |

| Melting Point | 227-229 °C | [1] |

| Appearance | Light-beige crystals | [1] |

| CAS Number | 1989-33-9 |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of fluorene with a carboxylating agent.

Experimental Protocol: Carboxylation of Fluorene

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Materials:

-

Fluorene

-

Diethyl carbonate

-

Potassium ethylate

-

Hydrochloric acid

-

Water

Procedure:

-

A solution of 332 g (1.9 moles) of fluorene and 974 g (8.2 moles) of diethyl carbonate is added with cooling to maintain a temperature no higher than 40°C to a mixture of 584 g (4.6 moles) of diethyl carbonate and 186 g (2.2 moles) of potassium ethylate in a reaction vessel.[1]

-

The mixture is stirred at 65°-70°C for 5 hours and then cooled to 20°C.[1]

-

The mixture is slowly poured into a solution of 220 g (2.2 moles) of hydrochloric acid and 500 g of water, with cooling to keep the temperature at a maximum of 40°C.[1]

-

The resulting product is treated to obtain 280 g of this compound in the form of light-beige crystals.[1]

Yield: 72.7% based on fluorene.[1]

Common Derivatives and Their Applications

The this compound core has been extensively modified to create a diverse range of derivatives with important applications, most notably in peptide synthesis and drug discovery.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The most prominent derivative is the 9-fluorenylmethoxycarbonyl (Fmoc) group, a base-labile amine protecting group fundamental to solid-phase peptide synthesis (SPPS).

Fmoc-Cl is the key reagent for introducing the Fmoc protecting group.

Experimental Protocol: Synthesis of Fmoc-Cl

This protocol describes the synthesis of Fmoc-Cl from 9-fluorenylmethanol and phosgene.[2]

Materials:

-

9-Fluorenylmethanol

-

Phosgene

-

Dichloromethane

-

Ether

Procedure:

-

Dissolve 7.12 g of phosgene in 75 ml of dichloromethane and cool the solution.[2]

-

Slowly add 12.8 g of 9-fluorenylmethanol dropwise to the cooled phosgene solution with stirring.[2]

-

Allow the reaction to proceed for 1 hour, and then let it stand for 4 hours.[2]

-

Evaporate the solvent and excess phosgene under reduced pressure to obtain the crude product.[2]

-

Recrystallize the crude product from ether to yield the final product.[2]

Fmoc-SPPS is a widely used method for synthesizing peptides. The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain on a solid support.

Experimental Protocol: General Cycle for Fmoc-SPPS

This protocol outlines a general cycle for solid-phase peptide synthesis using Fmoc-protected amino acids.[3][4]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin)

-

Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HCTU, HOBt, TBTU)

-

Base (e.g., DIEA)

-

Cleavage cocktail (e.g., TFA-based)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour.[3]

-

Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh 20% piperidine solution for 10-15 minutes to remove the Fmoc group.[3]

-

Washing: Wash the resin thoroughly with DMF.[3]

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling agent (e.g., HCTU), and an additive (e.g., HOBt) in DMF. Add a base (e.g., DIEA) to activate the amino acid and add the solution to the resin. Agitate for 1-2 hours.[3]

-

Washing: Wash the resin thoroughly with DMF.[3]

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protecting groups.[5]

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Derivatives in Drug Discovery

A key derivative of 2,7-dichloro-9H-fluorene is an intermediate in the synthesis of Lumefantrine, an important antimalarial drug.[6][7]

Synthesis of Lumefantrine Intermediate

The synthesis of the lumefantrine intermediate involves multiple steps starting from 2,7-dichlorofluorene.

Experimental Protocol: Synthesis of 2,7-dichloro-4-(chloroacetyl)fluorene

This protocol describes a key step in the synthesis of the lumefantrine intermediate.[8]

Materials:

-

2,7-dichloro-9H-fluorene

-

2-chloroacetyl chloride

-

Ethanol

Procedure:

-

The title compound is prepared from 2-chloroacetyl chloride and 2,7-dichloro-9H-fluorene.[8]

-

A solution of the resulting compound in ethanol is concentrated gradually at room temperature to afford colorless prisms.[8]

Derivatives of 9-oxo-9H-fluorene-1-carboxylic acid have shown promise as anticancer agents by inducing apoptosis.

Mechanism of Action

Certain N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as potent inducers of apoptosis in various cancer cell lines.[9][10] Structure-activity relationship (SAR) studies have shown that modifications to the carboxamide group and the fluorene ring can significantly impact their potency and mechanism of action.[9][11] Some of these compounds have been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase, followed by caspase-dependent apoptosis.[11][12]

Physicochemical Properties of Common Derivatives

The following table summarizes the physicochemical properties of some common derivatives of this compound.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 9-Hydroxy-9-fluorenecarboxylic acid | C₁₄H₁₀O₃ | 226.23 | 162-166 | 467-69-6 |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | C₁₅H₁₁ClO₂ | 258.70 | 62-64 | 28920-43-6 |

| 2,7-Dichlorofluorene | C₁₃H₈Cl₂ | 235.11 | - | 7012-16-0 |

| 2,7-dichloro-4-(chloroacetyl)fluorene | C₁₅H₉Cl₃O | 311.59 | 125-126 | - |

| N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | C₂₁H₁₅NO₂ | 313.35 | - | - |

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant applications in both synthetic chemistry and pharmacology. The development of the Fmoc protecting group has revolutionized peptide synthesis, enabling the efficient construction of complex biomolecules. Furthermore, the exploration of other derivatives continues to yield promising candidates for drug discovery, particularly in the fields of antimalarial and anticancer research. The rigid fluorene scaffold provides a robust platform for the design of novel molecules with tailored biological activities. Further investigation into the synthesis and therapeutic potential of these compounds is warranted.

References

- 1. Improved One Pot Process For The Synthesis Of Lumefantrine [quickcompany.in]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. CN111320547A - Synthesis method of lumefantrine-D9 - Google Patents [patents.google.com]

- 7. CN106977410A - One kind prepares lumefantrine intermediate α by fluorenesï¼Di-n-butylamine baseï¼The preparation method of 2,7 dichloro-4,4 fluorenemethanols - Google Patents [patents.google.com]

- 8. 2,7-Dichloro-4-(chloroacetyl)fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 9-Oxo-9H-fluorene-4-carboxylic Acid|Apoptosis Inducer [benchchem.com]

- 11. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Enduring Legacy of Fluorene: From Coal Tar to Cutting-Edge Therapeutics and Electronics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

First isolated from the high-boiling fraction of coal tar in 1867 by French chemist Marcellin Berthelot, fluorene was named for its characteristic violet fluorescence.[1] Initially a chemical curiosity, this polycyclic aromatic hydrocarbon, with its rigid and planar structure, has evolved into a cornerstone of modern materials science and medicinal chemistry.[1] The unique electronic properties, high thermal stability, and versatile reactivity of the fluorene core have led to the development of a vast array of derivatives with significant applications, ranging from organic light-emitting diodes (OLEDs) to promising therapeutic agents.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of fluorene compounds, with a focus on detailed experimental protocols and the elucidation of key signaling pathways relevant to drug development.

Physicochemical Properties of Fluorene and Key Derivatives

The fluorene molecule is a tricyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring. Key physicochemical properties of fluorene and its common derivative, fluorenone, are summarized below.

| Property | Fluorene (9H-fluorene) | Fluorenone |

| CAS Number | 86-73-7 | 486-25-9 |

| Molecular Formula | C₁₃H₁₀ | C₁₃H₈O |

| Molar Mass | 166.22 g/mol | 180.20 g/mol |

| Appearance | White crystalline solid | Yellow crystalline solid |

| Melting Point | 116-117 °C | 84 °C |

| Boiling Point | 295 °C | 341.5 °C |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, chloroform, and dichloromethane.[3] | Insoluble in water; soluble in organic solvents. |

| pKa (of C9-H) | 22.6 (in DMSO) | Not Applicable |

| Fluorescence Quantum Yield (Φ) | 0.80 (in cyclohexane)[4] | Not typically fluorescent |

Key Synthetic Methodologies and Experimental Protocols

The versatile reactivity of the fluorene scaffold, particularly at the C2, C7, and C9 positions, allows for the synthesis of a wide range of derivatives with tailored properties.

Synthesis of 9-Fluorenone from Fluorene (Oxidation)

9-Fluorenone is a key intermediate in the synthesis of many fluorene derivatives and can be prepared by the oxidation of fluorene.

Experimental Protocol:

-

Materials: Fluorene, sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO), oxygen or air.

-

Procedure:

-

In a reaction vessel, dissolve industrial-grade fluorene in DMSO at a temperature between 40-80°C.[5]

-

Add sodium hydroxide as a catalyst and stir the mixture under normal pressure until the fluorene is completely dissolved.[5]

-

Introduce a continuous flow of oxygen or air into the reaction mixture.

-

Maintain the reaction temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, cool the reaction mixture to induce crystallization of fluorenone.

-

The crude fluorenone is then collected by filtration, washed, and can be further purified by recrystallization.[5]

-

Synthesis of 2,7-Dibromo-9,9-dioctylfluorene

Alkylation at the C9 position is a common strategy to improve the solubility of fluorene-based materials. Subsequent bromination at the C2 and C7 positions provides reactive sites for further functionalization, such as in Suzuki coupling reactions.

Experimental Protocol:

-

Materials: 2,7-Dibromofluorene, 1-bromohexane, potassium tert-butoxide (t-BuOK), anhydrous tetrahydrofuran (THF).[6]

-

Procedure:

-

Dissolve 2,7-dibromofluorene in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Cool the solution in an ice bath and slowly add potassium tert-butoxide.

-

Stir the mixture for 30 minutes, then add 1-bromohexane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2,7-dibromo-9,9-dioctylfluorene.[6]

-

Synthesis of Fluorene-Based Polymers via Suzuki Coupling

Suzuki coupling is a powerful method for creating C-C bonds and is widely used for the synthesis of conjugated polymers for applications in organic electronics.

Experimental Protocol:

-

Materials: 2,7-Dibromo-9,9-dioctylfluorene, a fluorene-based diboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), toluene, and water.[6]

-

Procedure:

-

In a flask, combine 2,7-dibromo-9,9-dioctylfluorene, the desired boronic acid or ester, the palladium catalyst, and the base in a mixture of toluene and water.[6]

-

Degas the mixture by bubbling with an inert gas for 20-30 minutes.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool to room temperature and separate the organic and aqueous layers.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.

-

Purify the final polymer product, often by precipitation in a non-solvent like methanol, followed by filtration and drying.[6]

-

Applications in Drug Development

The rigid fluorene scaffold serves as a versatile platform for the development of therapeutic agents with a wide range of biological activities.

Anticancer Activity

Numerous fluorene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

Quantitative Data on Anticancer Activity:

| Fluorene Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 |

| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 |

| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6 |

| LSO258 | MOLM-13 (Acute Myeloid Leukemia) | 25.5 |

| LSO272 | MOLM-13 (Acute Myeloid Leukemia) | 12.5 |

| LSO276 | MOLM-13 (Acute Myeloid Leukemia) | 24.8 |

| LSO278 | MOLM-13 (Acute Myeloid Leukemia) | 18.7 |

| LSO278 | HCT-116 (Colon Cancer) | 23.4 |

Mechanism of Action: ROS-Mediated Apoptosis

A key mechanism by which some fluorene derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) mediated by an increase in intracellular reactive oxygen species (ROS).[7][8] This process can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways and may also lead to the suppression of cell survival signaling pathways like MAPK/ERK and PI3K/Akt.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

-

Materials: 96-well plates, cultured cancer cells, fluorene derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

-

Treat the cells with various concentrations of the fluorene derivative and incubate for 24-72 hours.

-

Add 10 µL of MTT stock solution to each well and incubate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

-

Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Incubate at 37°C for 10 minutes with shaking.[9]

-

Measure the absorbance at 540 nm using a microplate reader.[9]

-

The IC₅₀ value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

-

Antimicrobial Activity

Fluorene derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity:

| Fluorene Derivative Class | Microbial Strain | MIC (mg/mL) |

| O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives | Staphylococcus aureus | 0.156 - 10 |

| O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives | Escherichia coli | 0.156 - 10 |

| O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives | Candida albicans | 0.156 - 10 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other appropriate broth, bacterial or fungal inoculum, fluorene derivative stock solution.

-

Procedure:

-

Prepare a stock solution of the fluorene derivative in a suitable solvent (e.g., DMSO).

-

Dispense 100 µL of broth into all wells of a microtiter plate.

-

Perform serial two-fold dilutions of the fluorene derivative stock solution across the wells of the plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension, resulting in a final volume of 200 µL per well.

-

Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anti-inflammatory and Neuroprotective Potential

Certain fluorene derivatives exhibit anti-inflammatory and neuroprotective properties, making them potential candidates for treating diseases like Alzheimer's and inflammatory disorders.[8] The anti-inflammatory effects may be mediated through the inhibition of key signaling pathways such as the NF-κB pathway.[4] Some derivatives have also shown potential as acetylcholinesterase (AChE) inhibitors, a target in Alzheimer's disease therapy.[10][11]

Conclusion

From its humble beginnings as a fluorescent byproduct of coal tar, fluorene has emerged as a remarkably versatile and valuable scaffold in both materials science and medicinal chemistry. The ease of functionalization of the fluorene core has enabled the synthesis of a vast library of derivatives with fine-tuned electronic, optical, and biological properties. For researchers and drug development professionals, fluorene compounds offer a promising avenue for the discovery of novel therapeutics for a range of diseases, including cancer and infectious diseases. Continued exploration of the synthesis and biological activities of new fluorene derivatives, guided by a deeper understanding of their mechanisms of action, will undoubtedly lead to further innovations in these critical fields.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. mdpi.com [mdpi.com]

- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yeditepejhs.org [yeditepejhs.org]

- 6. benchchem.com [benchchem.com]

- 7. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. MTT Assay [protocols.io]

- 10. INHIBITION OF ACETYLCHOLINESTERASE BY CHROMOPHORE-LINKED FLUOROPHOSPHONATES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Health and Safety Profile of 9H-Fluorene-9-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information currently available for 9H-Fluorene-9-carboxylic acid (CAS No. 1989-33-9). The toxicological properties of this compound have not been fully investigated, and this guide summarizes the existing data to inform safe handling and experimental design.[1][2]

Chemical and Physical Properties

This compound is a yellow solid with a melting point ranging from 228 to 231 °C.[1] It is insoluble in water.[3]

| Property | Value | Source |

| CAS Number | 1989-33-9 | [2][4][5] |

| Molecular Formula | C₁₄H₁₀O₂ | [1][4] |

| Molecular Weight | 210.23 g/mol | [2][4] |

| Appearance | Yellow solid | [1] |

| Melting Point | 228-231 °C | [1][4] |

| Solubility | Insoluble in water | [3] |

| Synonyms | Fluorene-9-carboxylic acid, 9-Carboxyfluorene | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Emergency Overview: Caution! May cause eye and skin irritation. May cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated.[1]

Toxicological Information

The toxicological profile of this compound is not extensively characterized. No specific LD50 or LC50 data for this compound were found in the available literature.[2] For the related compound, 9-Hydroxy-9-fluorenecarboxylic acid (CAS 467-69-6), the following acute toxicity data are available:

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | >5 g/kg |

| LD50 | Rat | Oral | >10 g/kg |

| LD50 | Rat | Skin | >10 g/kg |

This compound is not listed as a carcinogen by the American Conference of Governmental Industrial Hygienists (ACGIH), the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or California's Proposition 65.[2]

Molecular Mechanisms of Toxicity in a Non-Mammalian Model

A study investigating the acute toxicity of this compound (referred to as FC-9 in the study) on zebrafish embryos (Danio rerio) did not find acute toxicity at concentrations up to 3000 µg/L. However, the study did observe that in embryos treated with FC-9, there was an upregulation of genes responsible for the detoxification of xenobiotics. These genes include cyp1a, cyp3a, ugt1a1, abcc4, mdr1, and sult1st1. This suggests that while not acutely toxic at the tested concentrations in this model, the compound does induce a metabolic response indicative of xenobiotic exposure.

In contrast, the related compound fluorene-1-carboxylic acid (FC-1) did show acute toxicity in the same study, with an LC50 value of 1458 µg/L, and caused developmental abnormalities.

The following is a generalized protocol based on the described study:

-

Test Organism: Zebrafish (Danio rerio) embryos.

-

Exposure: Embryos are exposed to a range of concentrations of the test substance.

-

Duration: The exposure period is typically up to 96 hours post-fertilization.

-

Endpoints:

-

Acute Toxicity: Lethality is observed to determine the LC50 value.

-

Developmental Effects: Embryos are examined for morphological deformities such as yolk sac and spinal deformities, and pericardial edema.

-

Gene Expression Analysis: To investigate molecular mechanisms, RNA is extracted from the embryos, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of target genes involved in xenobiotic metabolism and other relevant pathways.

-

-

Data Analysis: The LC50 is calculated using appropriate statistical methods. Gene expression data is analyzed for significant up- or downregulation compared to control groups.

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended[1]:

| Exposure Route | First Aid Procedure |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. |